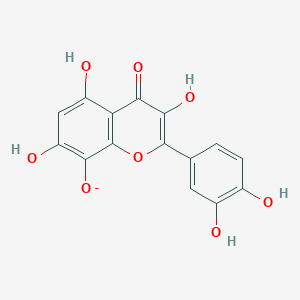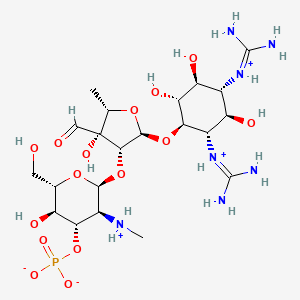
Streptomycin 3''-phosphate(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomycin 3''-phosphate(1+) is conjugate acid of streptomycin 3''-phosphate. It is a conjugate acid of a streptomycin 3''-phosphate.
Wissenschaftliche Forschungsanwendungen
Impact on Bacterial Phosphorus Metabolism
Streptomycin significantly influences the phosphorus metabolism in bacteria such as Bacillus subtilis. Mandal and Majumdar (1969) observed that streptomycin treatment resulted in decreased utilization of phosphorus compounds and affected the accumulation of phosphate esters in B. subtilis cells during growth (Mandal & Majumdar, 1969).
Interaction with Escherichia Coli
Hurwitz, Rosano, and Peabody (1963) found that inorganic phosphate could prevent the lethal action of streptomycin in Escherichia coli, indicating a complex interaction between the antibiotic and bacterial nucleotide pools (Hurwitz, Rosano, & Peabody, 1963).
Enzymatic Phosphorylation Studies
Walker and Škorvaga (1973) studied the enzymatic synthesis of different diphosphorylated derivatives of streptomycin, providing insights into the phosphorylation mechanisms at the molecular level (Walker & Škorvaga, 1973).
Role in Myo-Inositol-1-Phosphate Synthase Activity
Pittner et al. (1979) identified myo-inositol-1-phosphate synthase in Streptomyces griseus, the producer of streptomycin, marking the first instance of this enzyme in a prokaryotic organism (Pittner et al., 1979).
Genetic Code Misreading
Johnston and Parker (1985) demonstrated how streptomycin can induce errors in protein synthesis in vivo, causing misreading of genetic codes. This underscores its potential utility in studying translational fidelity (Johnston & Parker, 1985).
Antibiotic Production Enhancement
Omura et al. (1980) reported that magnesium phosphate stimulates the production of leucomycin by Streptomyces kitasatoensis, suggesting a connection between streptomycin and antibiotic production processes (Omura et al., 1980).
Implications in Yeast Mutation Suppression
Palmer, Wilhelm, and Sherman (1979) explored the potential of streptomycin to phenotypically suppress mutations in yeast, highlighting its role in microbial genetics studies (Palmer, Wilhelm, & Sherman, 1979).
Nucleotide Sequence Analysis in Streptomycin Production
Mansouri and Piepersberg (1991) conducted nucleotide sequence analysis of genes involved in streptomycin production in Streptomyces griseus, contributing to our understanding of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).
Inhibition of Splicing in Group I Introns
Ahsen and Schroeder (1991) discovered that streptomycin inhibits the self-splicing of group I introns, suggesting its potential use in studying RNA splicing mechanisms (Ahsen & Schroeder, 1991).
Eigenschaften
Produktname |
Streptomycin 3''-phosphate(1+) |
|---|---|
Molekularformel |
C21H41N7O15P+ |
Molekulargewicht |
662.6 g/mol |
IUPAC-Name |
[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1 |
InChI-Schlüssel |
BFUAJTIVTIKBSB-GOUKQLAUSA-O |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



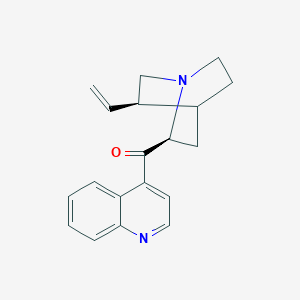
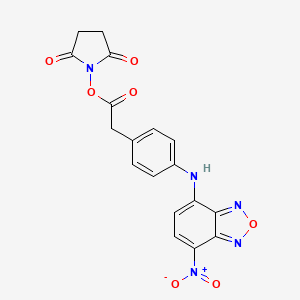
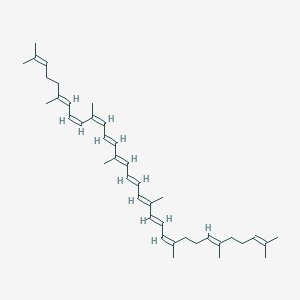
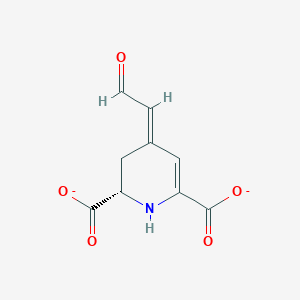
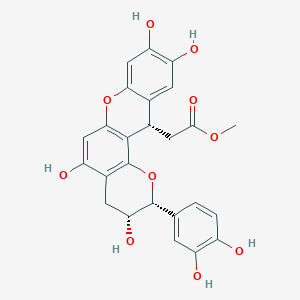
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
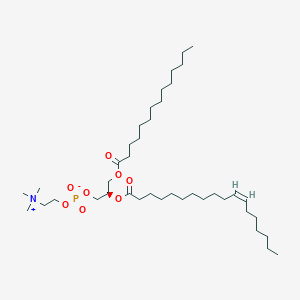
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
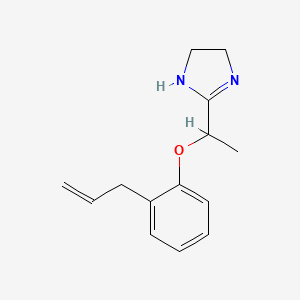
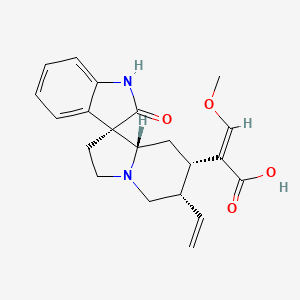
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
